molecular formula C17H25N3O2S B4902685 4-(SEC-BUTYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

4-(SEC-BUTYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4902685
M. Wt: 335.5 g/mol
InChI Key: XIQNBFYEGWRKGU-UHFFFAOYSA-N
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Description

4-(SEC-BUTYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its unique structure, which includes a sec-butyl group, a pyrazole ring, and a benzenesulfonamide moiety.

Properties

IUPAC Name

4-butan-2-yl-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-6-13(2)15-7-9-17(10-8-15)23(21,22)20(5)12-16-11-19(4)18-14(16)3/h7-11,13H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQNBFYEGWRKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(SEC-BUTYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The sec-butyl group is introduced via alkylation reactions, and the benzenesulfonamide moiety is attached through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(SEC-BUTYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(SEC-BUTYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(SEC-BUTYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(SEC-BUTYL)-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE: Unique due to its specific structure and combination of functional groups.

    Other Sulfonamides: Similar compounds include sulfanilamide, sulfamethoxazole, and sulfadiazine, which also contain the sulfonamide group but differ in their substituents and overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of a sec-butyl group, a pyrazole ring, and a benzenesulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

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